4-(Quinazolin-4-yloxy)benzaldehyde is a chemical compound characterized by its unique structure, which includes a quinazoline moiety linked to a benzaldehyde group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecules.
The compound is synthesized through various chemical methods, primarily involving the reaction of 2-aminobenzamides with aldehydes. It is commercially available from chemical suppliers and has been the subject of research in synthetic organic chemistry and pharmacology.
4-(Quinazolin-4-yloxy)benzaldehyde belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. These compounds have garnered attention for their potential therapeutic applications in medicine .
The synthesis of 4-(Quinazolin-4-yloxy)benzaldehyde typically involves several methodologies:
The reaction conditions can vary significantly based on the specific synthetic route chosen. For instance, reactions may require specific solvents (like pyridine), temperature control, and careful monitoring of reaction times to optimize yield and purity .
The molecular formula of 4-(Quinazolin-4-yloxy)benzaldehyde is , with a molecular weight of 250.25 g/mol. Its IUPAC name is 4-quinazolin-4-yloxybenzaldehyde.
Property | Value |
---|---|
Molecular Formula | C15H10N2O2 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | 4-quinazolin-4-yloxybenzaldehyde |
InChI | InChI=1S/C15H10N2O2/c18-9-11... |
InChI Key | ITHFSHZEPHTTKC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C=O |
4-(Quinazolin-4-yloxy)benzaldehyde participates in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, oxidation reactions may require careful control of temperature and concentration to prevent over-oxidation or side reactions .
The mechanism of action for 4-(Quinazolin-4-yloxy)benzaldehyde primarily involves its interaction with biological targets such as enzymes. Quinazoline derivatives have been shown to inhibit key enzymes like tyrosine kinases, which are crucial for cell signaling pathways associated with cancer progression .
Research indicates that these compounds can modulate various signaling pathways by binding to active sites on target proteins, thereby influencing cellular processes such as proliferation and apoptosis .
The physical properties of 4-(Quinazolin-4-yloxy)benzaldehyde include its melting point, solubility characteristics, and appearance. While specific values may vary based on purity and conditions, it is generally a solid at room temperature.
The chemical properties include reactivity towards oxidation and reduction processes as discussed previously. Its functional groups dictate its behavior in various chemical environments.
4-(Quinazolin-4-yloxy)benzaldehyde has a broad range of applications:
Fragment-based combinatorial screening represents a cornerstone strategy for constructing pharmacologically active quinazolinone cores. This approach systematically evaluates diverse molecular fragments to identify optimal structural configurations that enhance target binding and bioavailability. For 4-(quinazolin-4-yloxy)benzaldehyde derivatives, screening typically focuses on substitutions at positions C2, C6, and C8 of the quinazoline ring, which critically influence kinase inhibition potency and selectivity. The process involves iterative cycles of in silico docking, biochemical assays, and structural refinement to prioritize fragments with superior binding affinities for specific oncological targets such as BRD4 or PARP1 [1] [2].
Table 1: Key Fragments and Their Binding Affinities in Quinazolinone Core Optimization
Position | Fragment Type | Target Kinase | Binding Energy (kcal/mol) | Biological Effect |
---|---|---|---|---|
C2 | 4-Methoxyphenyl | BRD4 | -9.8 | Improved hydrophobic pocket interaction |
C6 | Bromo | PARP1 | -8.5 | Enhanced halogen bonding |
C8 | Fluoro | MET | -10.2 | Increased metabolic stability |
N3 | Propargyl | -- | -- | Facilitates click chemistry conjugation |
This methodology led to the discovery of ADTL-BPI1901, a dual BRD4/PARP1 inhibitor incorporating a 6-bromo-quinazolinone core. The compound demonstrated nanomolar inhibitory activity (IC₅₀ = 37 nM against BRD4) through three rounds of structural optimization, where bromine at C6 enhanced DNA-binding capability while a C2 methoxy group improved cellular permeability [2]. Such fragment-based designs establish critical structure-activity relationship (SAR) principles for quinazolinone derivatives targeting multiple oncogenic pathways simultaneously.
Multi-component reactions offer atom-efficient, single-pot synthetic routes to functionalized quinazolin-4(3H)-ones, serving as key precursors for 4-(quinazolin-4-yloxy)benzaldehyde. These protocols typically involve the condensation of isatoic anhydride with aromatic aldehydes and nitrogen sources (e.g., ammonium acetate or primary amines), facilitated by acidic or metallic catalysts [3] [8] [9].
Notable catalytic systems include:
Table 2: Comparative Efficiency of MCR Catalysts for Quinazolinone Synthesis
Catalyst | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Nano-SiO₂-SO₃H | 110 | 5–20 min | 85–98 | Solvent-free, recyclable |
Cu(OAc)₂ | 80 | 3–6 h | 70–91 | Ambient O₂ oxidation |
Zn(PFO)₂ | 70 | 1–2 h | 75–92 | Water compatibility |
PdCl₂/DPPP | 145 | 8 h | 65–89 | Tolerates aryl halide diversity |
These MCR strategies enable rapid diversification of the quinazolinone scaffold, particularly at the N3 position, which is essential for subsequent etherification with benzaldehyde precursors. Microwave-assisted and solvent-free variants further enhance sustainability by reducing energy consumption and toxic waste [3] [9].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions enable precise functionalization of propargyloxy-substituted quinazolinones, facilitating the synthesis of triazole-linked 4-(quinazolin-4-yloxy)benzaldehyde analogs. The propargyl ether group, introduced via alkylation of phenolic benzaldehydes, serves as a versatile handle for click conjugation [4] [7] [8].
A representative synthesis involves:
This methodology constructs triazole-acetamide hybrids with demonstrated cytotoxicity against HCT-116 and MCF-7 cell lines (IC₅₀ = 4.87–205.9 μM). Crucially, the triazole linker enhances hydrogen bonding with kinase residues (e.g., His244 in tyrosinase), while the propargyloxy-benzaldehyde moiety allows further Schiff base formation or nucleophilic additions [5] [8].
Table 3: Cytotoxic Activity of Triazole-Linked Quinazolinone-Benzaldehyde Hybrids
Compound | R Group (Triazole Substituent) | IC₅₀ HCT-116 (μM) | IC₅₀ MCF-7 (μM) | Key Interaction Residues |
---|---|---|---|---|
8a | H | 7.15 | 62.29 | His244, Phe264 |
10f | 4-F-benzyl | 10.08 | 16.30 | His85, Met257 |
8k | 4-OCH₃ | 11.32 | 21.29 | Glu322, Ser380 |
Doxorubicin | -- | 1.20 | 1.08 | -- |
The geometric precision of CuAAC reactions ensures regioselective triazole formation, critical for maintaining planar conformation required for intercalation into kinase ATP-binding sites. Furthermore, water-tBuOH solvent systems align with green chemistry principles by minimizing organic waste [7] [8].
Strategic incorporation of benzaldehyde units at the quinazolinone C4-position via ether linkages generates hybrid scaffolds with enhanced dual-targeting capabilities. The 4-(quinazolin-4-yloxy)benzaldehyde motif specifically exploits the ether oxygen as a hydrogen bond acceptor while positioning the aldehyde carbonyl for covalent or non-covalent interactions with kinase domains [2] [10].
Key design principles include:
In type II MET kinase inhibitors like CM9, the quinazolinone core occupies the hinge region, forming hydrogen bonds with Glu1087 and Met1160. The 4-(quinazolin-4-yloxy)benzaldehyde extension projects the p-bromo benzyl group into a hydrophobic back pocket, achieving 66.3% MET inhibition at 50 μM. This hybrid demonstrates cross-reactivity with VEGFR1/3 and FGFR1 due to conserved hydrophobic residues in the ATP-binding cleft [10]. Molecular dynamics simulations confirm stable binding (RMSD < 2.0 Å over 100 ns), with the aldehyde moiety participating in water-mediated hydrogen bonding networks [10].
Regioselective modification of quinazolinones at C4 and C7 positions dictates their anticancer efficacy and is achieved through tailored catalytic systems:
C4 Functionalization
C7 Functionalization
Table 4: Catalytic Systems for Quinazolinone Regioselective Functionalization
Position | Reaction Type | Catalyst | Regioselectivity | Application Relevance |
---|---|---|---|---|
C4 | O-Arylation | Pd(PPh₃)₄/Xantphos | >20:1 vs N-alkylation | Ether linkage to benzaldehyde |
C4 | Hydroxylation | Cu(OAc)₂/DMSO/O₂ | Exclusive C4 | Precursor for propargylation |
C7 | Bromination | ZnCl₂/NBS | >95% C7 | Enhances DNA affinity |
C7 | Nitration | TfOH/HNO₃ | 88% C7 | Enables Suzuki coupling |
These catalytic methodologies enable precise installation of substituents that modulate electronic properties and steric bulk, directly influencing the compound’s binding to biological targets like tyrosinase or PARP10. For instance, C7-nitro derivatives exhibit 40-fold higher tyrosinase inhibition (IC₅₀ = 17.02 μM) than unsubstituted analogs due to enhanced charge transfer interactions [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: